

# Application Note: High-Performance Liquid Chromatography (HPLC) Method for Flurbiprofen Quantification

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## Compound of Interest

Compound Name: *Flurbiprofen*

Cat. No.: *B1674275*

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## Introduction

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties in the treatment of conditions such as arthritis.<sup>[1][2]</sup> Accurate and reliable quantification of Flurbiprofen in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Flurbiprofen. The described method is simple, rapid, and sensitive, making it suitable for routine analysis in research and industrial settings.<sup>[1][2]</sup>

## Chromatographic Conditions

A summary of exemplary chromatographic conditions for the quantification of Flurbiprofen is presented below. These conditions have been compiled from various validated methods and offer a solid starting point for method development and implementation.

Parameter	Condition 1	Condition 2	Condition 3
HPLC System	Alliance Waters 2695 with PDA Detector[2]	Agilent 1260 Series with UV/Vis Detector[3]	Agilent Infinity 1260 Series with UV Detector[4]
Column	Hypersil BDS, C18 (100 x 4.6 mm, 5 µm) [2]	Ace C18 (250 x 4.6 mm, 5 µm)[3][5]	Intersil ODS, C18 (250 x 4.6 mm, 5 µm) [4]
Mobile Phase	Phosphate Buffer (0.01 M, pH 4.8) : Acetonitrile (52:48, v/v)[2]	Acetonitrile : Potassium Dihydrogen Phosphate (0.05 M, pH 3.5) (60:40, v/v)[3] [5]	Acetonitrile : Sodium Acetate (0.1 M, pH 5.0) (60:40, v/v)[4]
Flow Rate	1.0 mL/min[1][2]	1.0 mL/min[3][5]	0.8 mL/min[4]
Detection Wavelength	246 nm[2]	254 nm[3][5]	247 nm[1][4]
Injection Volume	Not Specified	10 µL[3]	20 µL[4]
Column Temperature	Ambient	25°C[4]	25°C[1]
Retention Time	~3.1 min[2]	~5.4 min[3]	Not Specified

### Method Validation Summary

The presented HPLC methods have been validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3] A summary of the validation parameters is provided in the table below, demonstrating the reliability and robustness of the methods.

Parameter	Condition 1	Condition 2	Condition 3
Linearity Range (µg/mL)	12.5 - 75[2]	0.1 - 5.0[3]	0.1 - 1.5[4]
Correlation Coefficient (r <sup>2</sup> )	0.9999[2]	>0.999[3]	Not Specified
LOD (µg/mL)	Not Specified	0.03[3]	0.01525[4]
LOQ (µg/mL)	Not Specified	0.10[3]	0.05082[4]
Accuracy (% Recovery)	Not Specified	99.8%[3]	Not Specified
Precision (%RSD)	< 1.0 (Intra- and Inter-day)[2]	< 4.56 (Intra- and Inter-day)[3]	Not Specified

## Experimental Protocols

### Protocol 1: Quantification of Flurbiprofen in Tablet Dosage Form

This protocol is based on the method described by Rajani, et al.[2]

#### 1. Materials and Reagents

- Flurbiprofen reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen orthophosphate
- Ortho-phosphoric acid
- Milli-Q water
- Flurbiprofen tablets (e.g., Arflur-50)[2]

#### 2. Equipment

- HPLC system with PDA detector
- Hypersil BDS C18 column (100 x 4.6 mm, 5 $\mu$ m)
- Sonicator
- Volumetric flasks
- Pipettes
- Syringe filters (0.45  $\mu$ m)

### 3. Preparation of Solutions

- Phosphate Buffer (0.01 M, pH 4.8): Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of Milli-Q water. Add 1 mL of triethylamine, sonicate to degas, and adjust the pH to 4.8 with diluted ortho-phosphoric acid.[\[2\]](#)
- Mobile Phase: Mix the phosphate buffer and acetonitrile in a ratio of 52:48 (v/v).[\[2\]](#)
- Standard Stock Solution (1 mg/mL): Accurately weigh and transfer 10 mg of Flurbiprofen reference standard into a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase, sonicate for 30 minutes, and make up the volume with the mobile phase.[\[2\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 12.5 to 75  $\mu$ g/mL.[\[2\]](#)

### 4. Sample Preparation

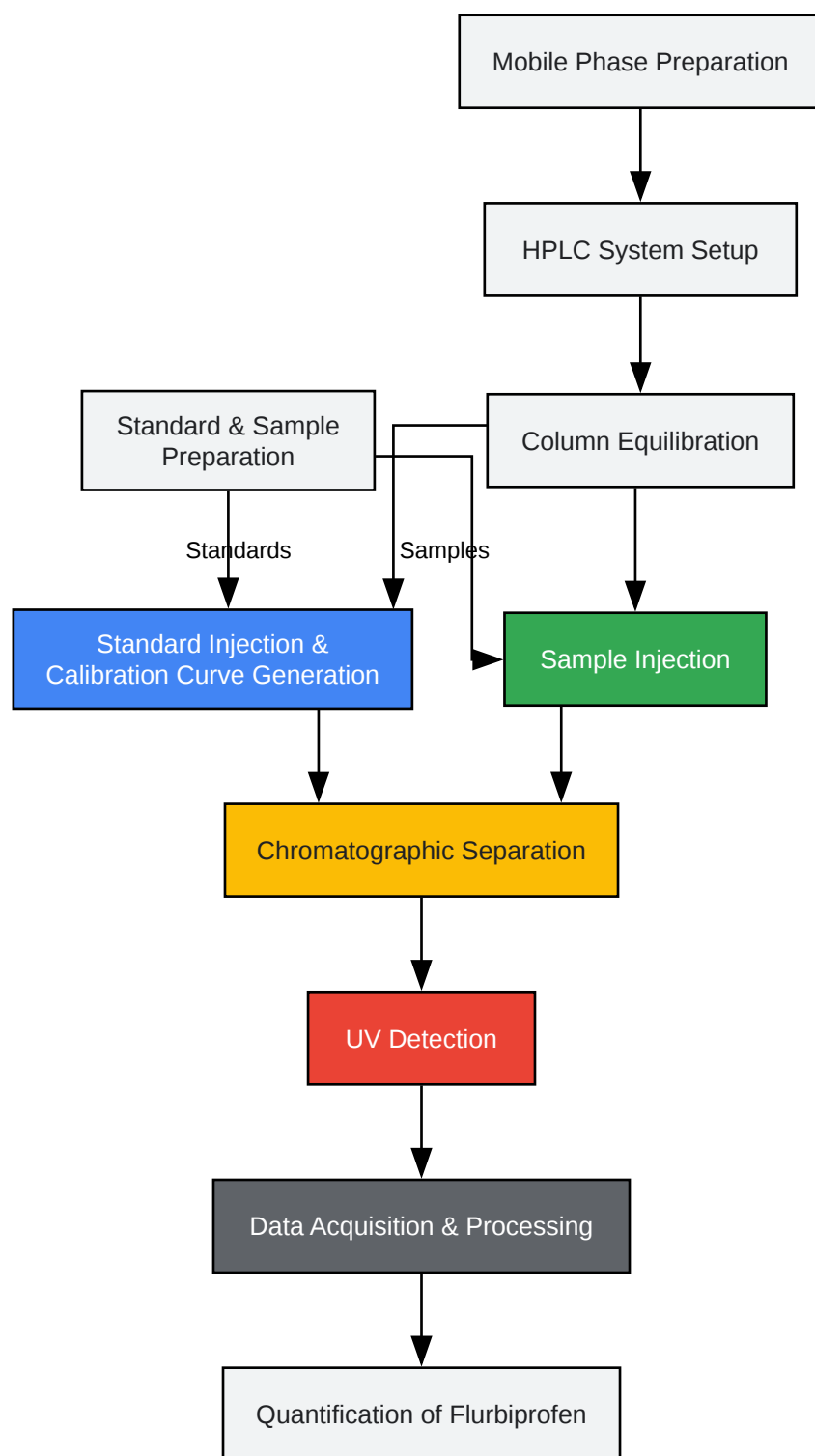
- Weigh and powder five Flurbiprofen tablets.
- Transfer a quantity of powder equivalent to the average weight of one tablet into a 100 mL volumetric flask.
- Add 30 mL of the mobile phase and sonicate for 30 minutes.

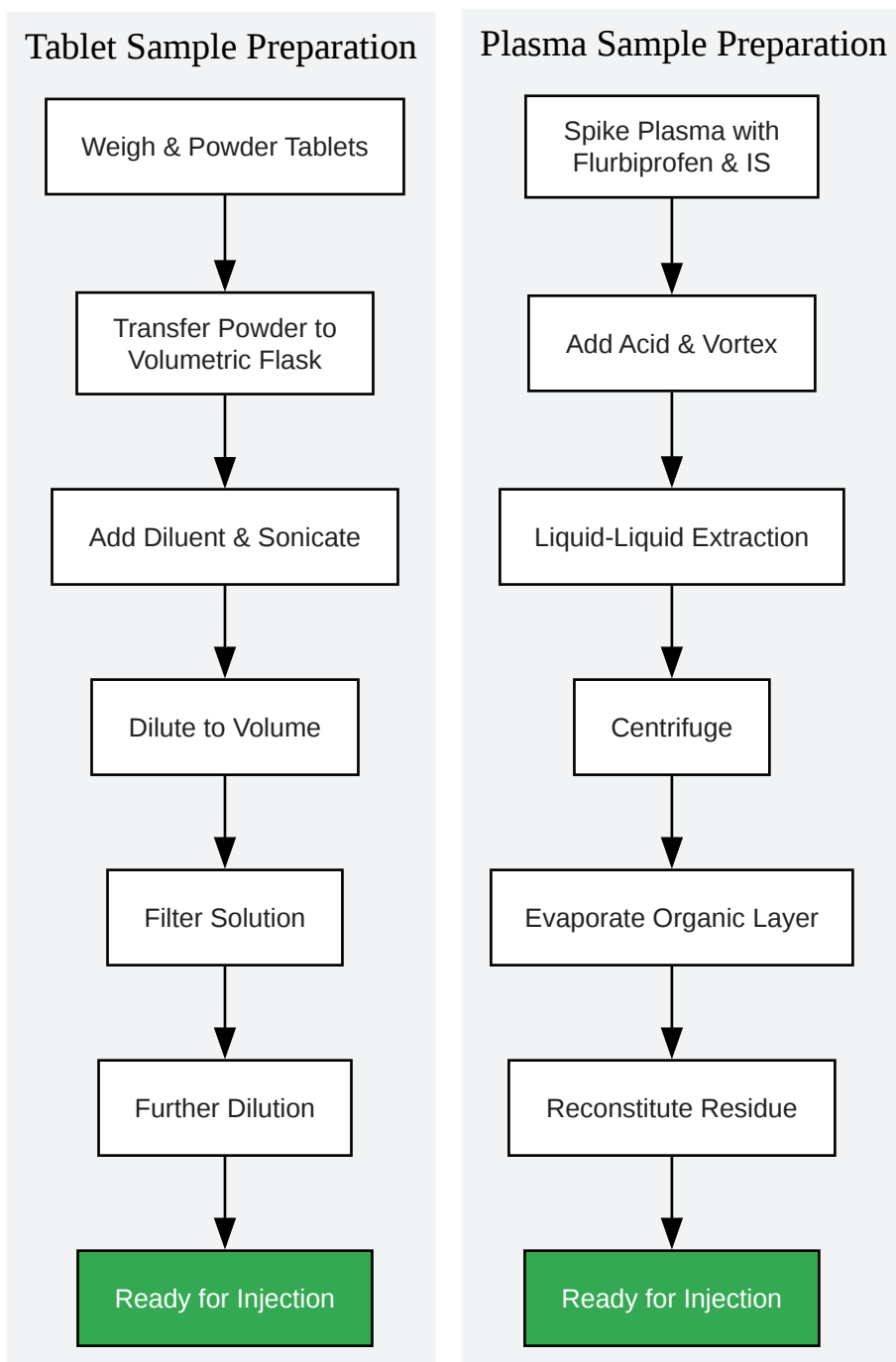
- Make up the volume with the mobile phase and filter the solution through a 0.45  $\mu\text{m}$  syringe filter.[\[2\]](#)
- Pipette 0.2 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.[\[2\]](#)

#### 5. Chromatographic Analysis

- Set up the HPLC system with the specified chromatographic conditions.
- Inject the standard solutions to construct a calibration curve.
- Inject the prepared sample solution.
- Quantify the amount of Flurbiprofen in the sample by comparing its peak area with the calibration curve.

## Visualizations





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